5-Chloro-2-(3-chloro-4-fluorophenoxy)aniline
Overview
Description
5-Chloro-2-(3-chloro-4-fluorophenoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro and fluorophenoxy group attached to the aniline ring
Scientific Research Applications
5-Chloro-2-(3-chloro-4-fluorophenoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Safety and Hazards
While specific safety and hazard information for “5-Chloro-2-(3-chloro-4-fluorophenoxy)aniline” is not available, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion and inhalation, using only in well-ventilated areas, and wearing appropriate personal protective equipment .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the compound might be involved in carbon–carbon bond forming reactions, which are fundamental to many biochemical pathways .
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of new carbon–carbon bonds .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-(3-chloro-4-fluorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has been found to inhibit certain kinases, which play a role in signal transduction pathways . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its effectiveness. In vitro studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term effects on cellular function include changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may have therapeutic effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on the biological system . Toxicity studies have indicated potential hepatotoxicity and nephrotoxicity at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The compound can also affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active or passive transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-chloro-4-fluorophenoxy)aniline typically involves the reaction of 3-chloro-4-fluorophenol with 5-chloro-2-nitroaniline, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-chloro-4-fluorophenoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: This compound is similar in structure but has different substituents on the phenoxy group.
3-Chloro-4-fluorophenol: A simpler compound that shares the fluorophenoxy group but lacks the aniline moiety.
Uniqueness
5-Chloro-2-(3-chloro-4-fluorophenoxy)aniline is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. Its combination of chloro and fluorophenoxy groups makes it particularly interesting for applications requiring specific electronic and steric characteristics.
Properties
IUPAC Name |
5-chloro-2-(3-chloro-4-fluorophenoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO/c13-7-1-4-12(11(16)5-7)17-8-2-3-10(15)9(14)6-8/h1-6H,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRUUJCAYKJBBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)N)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901239295 | |
Record name | 5-Chloro-2-(3-chloro-4-fluorophenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901239295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946715-14-6 | |
Record name | 5-Chloro-2-(3-chloro-4-fluorophenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946715-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(3-chloro-4-fluorophenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901239295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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